9-ethyl-2-nitro-9H-purin-6-amine
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Overview
Description
9-Ethyl-2-nitro-9H-purin-6-amine is a chemical compound with the molecular formula C7H8N6O2 and a molecular weight of 208.177 g/mol It is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
The synthesis of 9-ethyl-2-nitro-9H-purin-6-amine typically involves the nitration of 9-ethyl-9H-purin-6-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 2-position of the purine ring . Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to achieve high yields and purity.
Chemical Reactions Analysis
9-Ethyl-2-nitro-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Ethyl-2-nitro-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 9-ethyl-2-nitro-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
9-Ethyl-2-nitro-9H-purin-6-amine can be compared with other similar compounds, such as:
9-Methyl-9H-purin-6-amine: Similar in structure but with a methyl group instead of an ethyl group.
9-Propyl-9H-purin-6-amine: Contains a propyl group, leading to different chemical and biological properties.
6-Aminopurine: A simpler purine derivative with an amino group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H8N6O2 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
9-ethyl-2-nitropurin-6-amine |
InChI |
InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11) |
InChI Key |
RINIVCMRVKVEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
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